

Upleganan (SPR206): A Technical Deep-Dive into Pharmacokinetics and Pharmacodynamics

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For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Upleganan** (SPR206), a next-generation polymyxin analogue. Developed to combat multidrug-resistant (MDR) Gram-negative bacterial infections, **Upleganan** demonstrates a promising efficacy and safety profile, positioning it as a critical agent in the fight against antimicrobial resistance. This document synthesizes data from key preclinical and Phase 1 clinical studies to serve as a foundational resource for the scientific community.

Executive Summary

Upleganan is an intravenously administered nonapeptide designed to offer the potent bactericidal activity of polymyxins while mitigating the associated nephrotoxicity.[1] Clinical and preclinical data indicate that **Upleganan** is active against a wide range of critical Gramnegative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales.[2][3] Phase 1 studies have established a favorable safety, tolerability, and pharmacokinetic profile in healthy adults and individuals with renal impairment.[2][3] Its mechanism involves a targeted interaction with the bacterial outer membrane, leading to rapid cell death. This guide details the quantitative PK/PD parameters, the methodologies of pivotal experiments, and visualizes the core mechanisms and workflows.



Pharmacodynamics: Mechanism and Potency

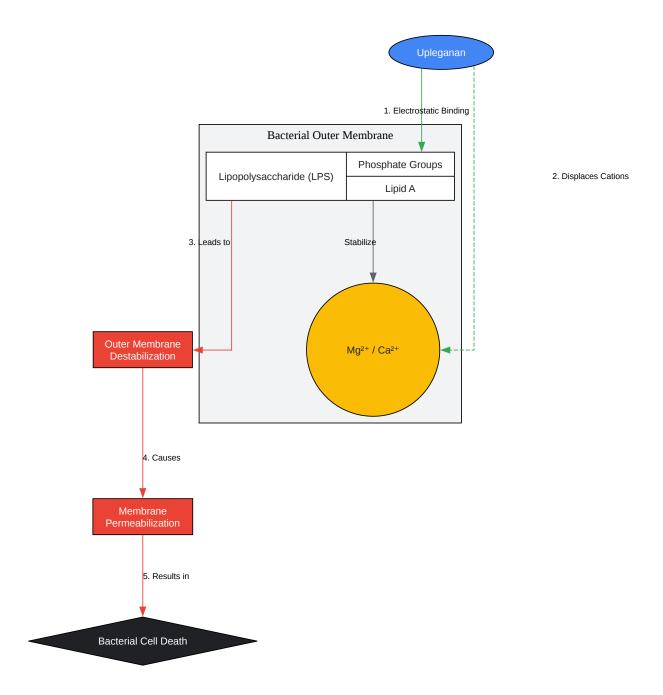
The bactericidal activity of **Upleganan**, like other polymyxins, is initiated by a specific, high-affinity interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] This interaction is crucial for its antimicrobial effect.

Mechanism of Action

The primary mechanism of action involves a multi-step process leading to membrane disruption and cell death:

- Electrostatic Binding: The positively charged diaminobutyric acid (Dab) residues of
 Upleganan form electrostatic bonds with the negatively charged phosphate groups of lipid A.
 [4]
- Outer Membrane Destabilization: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a loosening of LPS packing and localized disruption of the outer membrane.
- Membrane Permeabilization: Following the initial disruption, Upleganan inserts into the membrane, further disrupting its integrity. This permeabilization allows for the influx of the drug and efflux of essential cellular components.
- Cytoplasmic Membrane Disruption: The drug then compromises the inner cytoplasmic membrane, leading to a loss of ionic gradients, leakage of intracellular contents, and ultimately, bacterial cell death.[4]





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Caption: Upleganan's mechanism of action on the bacterial outer membrane.



In Vitro Potency

Upleganan has demonstrated potent in vitro activity against a broad spectrum of MDR Gramnegative pathogens. Minimum Inhibitory Concentration (MIC) values from surveillance studies are summarized below.

Organism	Sub-category	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Acinetobacter spp.	Multidrug-Resistant (MDR)	0.12	2
Extensively Drug- Resistant (XDR)	0.12	8	
P. aeruginosa	All isolates	0.25	0.25 - 0.5
Enterobacterales	Carbapenem- Resistant (CRE)	0.06	0.5
Non-Morganellaceae	0.06	0.25	
Data compiled from surveillance studies in the US, Europe, Israel, and Turkey.[5]			_

In Vivo Efficacy

Studies in murine infection models have confirmed the in vivo potency of **Upleganan**. In thigh and lung infection models challenged with MDR A. baumannii and P. aeruginosa, **Upleganan** demonstrated bacterial burden reductions similar or superior to those of polymyxin B.[3] For instance, at a 20 mg/kg dose, **Upleganan** achieved a 4.6-log10 reduction in bacterial burden from baseline, compared to a 2.8-log10 reduction for polymyxin B.[2] In murine pulmonary models, **Upleganan** treatment resulted in nearly 100% survival in infected animal groups compared to untreated controls.[1]

Pharmacokinetics: Absorption, Distribution, and Excretion



The pharmacokinetics of **Upleganan** have been characterized in Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy volunteers (NCT03792308), as well as in subjects with renal impairment.

Healthy Volunteers

Following intravenous administration via a 1-hour infusion, **Upleganan** exhibits dose-proportional pharmacokinetics.[2]

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Adults

Dose	Cmax (mg/L)	AUC₀ _{−in} /(h·mg/L)	T½ (hours)
50 mg	3.94	12.42	2.86
100 mg	-	-	2.4 - 4.1
225 mg	-	-	-
300 mg	25.82	101.67	4.32
Data from studies in healthy US/EU and Chinese volunteers.[2]			

Table 3: Multiple-Dose Pharmacokinetic Parameters in Healthy Adults (Steady State, Day 7)

Dose (q8h)	Cmax (mg/L)	AUC₀–ε (h·mg/L)	Accumulation Ratio (AUC)
75 mg	-	-	1.3
100 mg	-	-	1.12
Data from a study in healthy Chinese volunteers.[6]			

Key pharmacokinetic characteristics include:



- Peak Concentration: Time to peak concentration (Tmax) is reached at the end of the 1-hour infusion, ranging from 1.1 to 1.3 hours.
- Half-Life: The elimination half-life ranges from approximately 2.4 to 4.1 hours.
- Accumulation: No appreciable accumulation occurs with repeated dosing every 8 hours, with steady-state concentrations achieved by Day 2.[2]
- Excretion: **Upleganan** is primarily eliminated via the kidneys, with up to >50% of the dose excreted unchanged in the urine.[2]
- Protein Binding: **Upleganan** exhibits low protein binding (<21% in humans).[2]

Special Populations

- Renal Impairment: Systemic exposure (AUC) to **Upleganan** increases as renal function decreases. Compared to healthy subjects, the mean AUC was 39% to 239% greater in subjects with varying degrees of renal impairment. Consequently, dose adjustments may be necessary for patients with severe renal impairment.[3]
- Intrapulmonary Pharmacokinetics: A bronchoalveolar lavage (BAL) study in healthy
 volunteers receiving 100 mg IV every 8 hours showed significant penetration into the lungs.
 The mean peak concentration (Cmax) in epithelial lining fluid (ELF) and alveolar
 macrophages (AM) was 735.5 ng/mL and 860.6 ng/mL, respectively, supporting its
 development for pneumonia.

Experimental ProtocolsIn Vitro Cytotoxicity Assay

To assess the nephrotoxic potential, in vitro cytotoxicity is measured against a human kidney proximal tubule epithelial cell line (HK-2).





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Caption: General workflow for the in vitro HK-2 cytotoxicity assay.

Methodology:

- Cell Culture: Human HK-2 proximal tubule epithelial cells are grown to form confluent monolayers.
- Compound Preparation: **Upleganan** is prepared in a 9-point semi-log dilution series, typically with a top concentration of 1,000 or 3,000 μg/mL.
- Incubation: The cells are incubated with the compound dilutions for 24 hours at 37°C in a 5% CO₂ environment.
- Viability Measurement: Cell viability is assessed using a resazurin blue-based assay, which measures metabolic activity.
- Data Analysis: Fluorescence is measured, and the data are plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of **Upleganan** in reducing bacterial burden at a localized site of deep tissue infection.



Methodology:

- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
- Infection: A bacterial suspension (e.g., P. aeruginosa or A. baumannii) is injected into the thigh muscle of the mice.
- Treatment: At a set time post-infection (e.g., 2 hours), treatment with **Upleganan**, a comparator, or a vehicle control is initiated. Administration is typically subcutaneous or intravenous.
- Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized. The thigh muscles are excised, weighed, and homogenized.
- Quantification: The homogenates are serially diluted and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in log₁₀ CFU/g compared to the control group.

Bioanalytical Method for Pharmacokinetic Analysis

Plasma, ELF, and AM concentrations of **Upleganan** are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

General Principles:

- Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. The supernatant is then diluted prior to injection.
- Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
- Detection: Detection is performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for



quantification. Specific mass transitions for **Upleganan** and an internal standard are monitored.

 Validation: The method is validated according to regulatory guidelines for linearity, precision, accuracy, selectivity, and stability.

Conclusion and Future Directions

Upleganan (SPR206) is a promising next-generation polymyxin with potent in vitro and in vivo activity against high-priority MDR Gram-negative pathogens. Its pharmacokinetic profile is characterized by dose-proportionality and primary renal elimination, with a safety profile that appears improved over legacy polymyxins, particularly concerning nephrotoxicity.[2][3] The data gathered to date strongly support its continued clinical development for treating serious infections, such as hospital-acquired and ventilator-associated bacterial pneumonia. Further studies will continue to define its role in the clinical setting and its potential to become a cornerstone of therapy against resistant Gram-negative infections.

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References

- 1. researchgate.net [researchgate.net]
- 2. Single- and Multiple-Ascending-Dose Study of the Safety, Tolerability, and Pharmacokinetics of the Polymyxin Derivative SPR206 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of SPR206 and comparator agents against Pseudomonas aeruginosa, Acinetobacter species, and Enterobacterales responsible for infection in United States, European, Israeli, and Turkish hospitals PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]



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